Cas no 110241-41-3 (Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-formyl-1,4-dihydro-a-oxo-1-b-D-ribofuranosyl-4-pyridinepropanoic acid (9CI))

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-formyl-1,4-dihydro-a-oxo-1-b-D-ribofuranosyl-4-pyridinepropanoic acid (9CI) structure
110241-41-3 structure
Product Name:Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-formyl-1,4-dihydro-a-oxo-1-b-D-ribofuranosyl-4-pyridinepropanoic acid (9CI)
CAS No:110241-41-3
MF:C24H30N6O17P2
MW:736.472527980804
CID:183611
PubChem ID:194852
Update Time:2025-04-19

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-formyl-1,4-dihydro-a-oxo-1-b-D-ribofuranosyl-4-pyridinepropanoic acid (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-(4-(reduced 3-pyridine aldehyde-adenine dinucleotide))pyruvate
    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • 3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-tetrahydrofuran-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxo-propanoic acid
    • 3-RAP
    • 5'-ester with 3-formyl-1,4-dihydro-a-oxo-1-b-D-ribofuranosyl-4-pyridinepropanoi
    • 5'-ester with 3-formyl-1,4-dihydro-a-oxo-1-b-D-ribofuranosyl-4-pyridinepropanoic acid (9CI)
    • 3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid
    • 110241-41-3
    • Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-formyl-1,4-dihydro-a-oxo-1-b-D-ribofuranosyl-4-pyridinepropanoic acid (9CI)
    • Inchi: 1S/C24H30N6O17P2/c25-20-15-21(27-8-26-20)30(9-28-15)23-19(36)17(34)14(46-23)7-44-49(41,42)47-48(39,40)43-6-13-16(33)18(35)22(45-13)29-2-1-10(11(4-29)5-31)3-12(32)24(37)38/h1-2,4-5,8-10,13-14,16-19,22-23,33-36H,3,6-7H2,(H,37,38)(H,39,40)(H,41,42)(H2,25,26,27)/t10?,13-,14-,16-,17-,18-,19-,22-,23-/m1/s1
    • InChI Key: KMUXHEHGGAHXNF-HXMAPSATSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=CC(CC(C(=O)O)=O)C(C=O)=C2)O1)O)O

Computed Properties

  • Exact Mass: 736.1144
  • Monoisotopic Mass: 736.114
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 14
  • Complexity: 1420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _6
  • Topological Polar Surface Area: 346Ų

Experimental Properties

  • Density: 2.11
  • Boiling Point: 1093°Cat760mmHg
  • Flash Point: 614.8°C
  • Refractive Index: 1.81
  • PSA: 345.97
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.